(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate
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Overview
Description
(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions, followed by the introduction of the indoline moiety via a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Pregabalin Lactam Dimer: Another compound with a bicyclic structure.
Uniqueness
What sets (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate apart is its unique combination of a bicyclic core with an indoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-19-10-6-7-11(19)9-12(8-10)22-17(21)15-13-4-2-3-5-14(13)18-16(15)20/h2-5,10-12,15H,6-9H2,1H3,(H,18,20)/t10-,11+,12?,15? |
InChI Key |
RQJJESGCOSJVQB-QOARYFPJSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C4=CC=CC=C4NC3=O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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